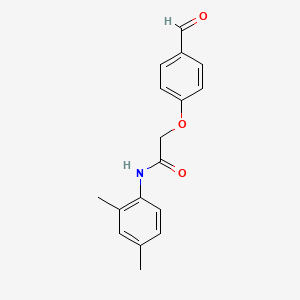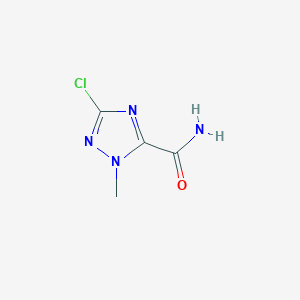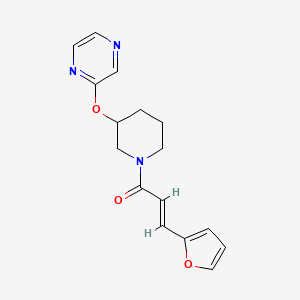![molecular formula C18H16N4O2 B2964725 1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189653-22-2](/img/structure/B2964725.png)
1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring. They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Pyrrolo[3,4-d]triazoles are a subclass of triazoles and are fused nitrogen-containing heterocyclic ring systems .
Synthesis Analysis
Triazoles can be synthesized using various methods. One popular method is the Huisgen 1,3-dipolar cycloaddition, which is often performed under ultrasonic assistance for good yields . The synthesis of pyrrolo[3,4-d]triazoles would involve additional steps to construct the fused ring system.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazoles are generally stable, aromatic compounds with a strong dipole moment . The specific physical and chemical properties of “1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” would depend on its exact structure.Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The compound’s unique structure, which includes a 1,2,3-triazole ring, makes it a valuable scaffold in medicinal chemistry. Triazoles are known for their robustness and versatility, often serving as core structures in the development of new pharmaceuticals. This compound could be investigated for its potential as a lead compound in the creation of new drugs, especially considering its stability and the possibility of introducing various functional groups that can enhance biological activity .
Biological Activity Profiling
Due to the presence of both triazole and dione moieties, this compound may exhibit a range of biological activities. It could be used in high-throughput screening assays to identify potential therapeutic targets. The compound’s interactions with various enzymes, receptors, and ion channels could provide insights into its pharmacological potential .
Material Science
The triazole ring system within the compound’s structure suggests it could have applications in material science. Triazoles are known for their application in creating polymers with specific properties, such as thermal stability and mechanical strength. Research could explore the incorporation of this compound into novel polymeric materials .
Supramolecular Chemistry
Triazoles are often used in supramolecular chemistry due to their ability to engage in hydrogen bonding and coordinate with metals. This compound could be a candidate for the development of new supramolecular assemblies, which are useful in creating complex structures for nanotechnology and molecular electronics .
Chemical Biology and Bioconjugation
The compound’s structure is conducive to bioconjugation, where it can be attached to biomolecules for various purposes, including targeted drug delivery, imaging, and diagnostic assays. Its triazole ring can serve as a linker in click chemistry reactions, a popular method for bioconjugation .
Fluorescent Imaging
Compounds containing 1,2,3-triazole rings can exhibit fluorescent properties. This compound could be modified to serve as a fluorescent probe in biological systems, aiding in the visualization of cellular processes and the development of new imaging techniques .
Computational Chemistry
The compound’s structural features make it an interesting subject for computational studies. It can be used to model interactions with biological targets, predict pharmacokinetic properties, and simulate its behavior in various environments. This can accelerate the drug development process by identifying promising modifications before synthesis .
Agrochemical Research
The triazole ring is a common feature in many fungicides and pesticides. This compound could be explored for its agrochemical potential, possibly leading to the development of new products that protect crops from pests and diseases while being safe for the environment .
Zukünftige Richtungen
The study of triazoles and their derivatives is a very active area of research, with potential applications in drug discovery, organic synthesis, polymer chemistry, and more . Future research on “1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” could involve further exploration of its synthesis, properties, and potential applications.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-8-9-14(10-12(11)2)22-16-15(19-20-22)17(23)21(18(16)24)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXWECWQIVEBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2964642.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)



![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)

![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)